molecular formula C10H17N5O B14219842 N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 827589-12-8

N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea

Cat. No.: B14219842
CAS No.: 827589-12-8
M. Wt: 223.28 g/mol
InChI Key: OVLDKWMNZBIHAL-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is a synthetic organic compound that features a pyridine ring substituted with an amino group and a urea moiety linked to a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate.

    Procedure: The 6-aminopyridine is dissolved in the solvent, and the isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the pyridine ring.

    Reduction: Amines derived from the urea moiety.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Aminopyridin-2-yl)-N’-[2-(methylamino)ethyl]urea
  • N-(6-Aminopyridin-2-yl)-N’-[2-(ethylamino)ethyl]urea
  • N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)propyl]urea

Uniqueness

N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the dimethylamino group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

827589-12-8

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

1-(6-aminopyridin-2-yl)-3-[2-(dimethylamino)ethyl]urea

InChI

InChI=1S/C10H17N5O/c1-15(2)7-6-12-10(16)14-9-5-3-4-8(11)13-9/h3-5H,6-7H2,1-2H3,(H4,11,12,13,14,16)

InChI Key

OVLDKWMNZBIHAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)NC1=CC=CC(=N1)N

Origin of Product

United States

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